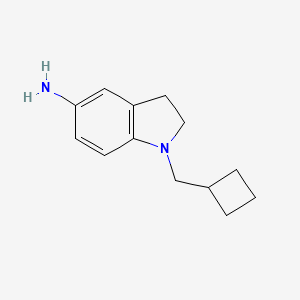

1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-12-4-5-13-11(8-12)6-7-15(13)9-10-2-1-3-10/h4-5,8,10H,1-3,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCAXAMITIAFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine in drug discovery

Technical Guide: Therapeutic Potential of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine in Drug Discovery

Executive Summary

This compound (hereafter referred to as CBM-Indoline-5 ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it integrates the conformationally restricted indoline core with a lipophilic cyclobutylmethyl tail and a reactive 5-amino handle. This unique architecture positions it as a versatile intermediate for developing ligands targeting G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic pathways, as well as a hinge-binding motif in kinase inhibitor design.

This guide provides a comprehensive technical analysis of CBM-Indoline-5, detailing its synthesis, structure-activity relationship (SAR) potential, and application in therapeutic discovery for CNS disorders and oncology.

Chemical Profile & Structural Logic

Systematic Name: this compound Molecular Formula: C₁₃H₁₈N₂ Molecular Weight: 202.30 g/mol Core Scaffold: 5-Aminoindoline (2,3-dihydro-1H-indol-5-amine)

Pharmacophore Analysis

The therapeutic utility of CBM-Indoline-5 stems from three distinct structural zones:

-

The 5-Amino "Warhead" (Zone A):

-

Function: Acts as a primary hydrogen bond donor/acceptor.

-

Utility: In kinase inhibitors, this amine frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain (e.g., CDK, VEGFR). In GPCR ligands, it serves as a handle for acylation or sulfonylation to extend into specificity pockets.

-

-

The Indoline Core (Zone B):

-

Function: Provides a semi-rigid, bicyclic scaffold.

-

Advantage: Unlike the planar indole, the 2,3-dihydro-1H-indole (indoline) ring possesses slight puckering (C2/C3 sp3 character), offering increased solubility and "Fsp3" character—a metric correlated with higher clinical success rates due to improved physicochemical properties.

-

-

The N-Cyclobutylmethyl Tail (Zone C):

-

Function: A hydrophobic anchor.

-

Significance: The cyclobutyl group is a bioisostere of the n-butyl or sec-butyl group but with distinct steric bulk and restricted conformation. It is a "privileged" substituent in CNS drug discovery (e.g., Butorphanol, Nalbuphine) for optimizing lipophilicity (logP) without introducing the metabolic liability of flexible alkyl chains susceptible to rapid oxidation.

-

Therapeutic Applications

CNS Disorders: Serotonin (5-HT) & Sigma Receptors

The structural similarity of CBM-Indoline-5 to tryptamine (the endogenous core of serotonin) suggests high potential in neuropsychiatric drug discovery.

-

Mechanism: N-alkylated indolines often exhibit affinity for 5-HT1A and 5-HT2A receptors. The cyclobutylmethyl group enhances blood-brain barrier (BBB) penetration and receptor hydrophobic pocket occupancy.

-

Application: Development of novel anxiolytics or antipsychotics where "biased signaling" is desired. The 5-amino group allows for the attachment of "tail" moieties (e.g., aryl piperazines) to create bitopic ligands.

-

Sigma-1 Receptor Modulation: Lipophilic amines like CBM-Indoline-5 are classic pharmacophores for Sigma-1 receptors, which are targets for neuroprotection and pain management.

Oncology: Kinase Inhibition

Indoline-5-amides are established scaffolds in oncology.

-

Mechanism: The 5-amino group serves as the attachment point for urea or amide linkers that bind to the "gatekeeper" residue or the DFG motif in kinases.

-

Target Class: Tyrosine Kinases (e.g., VEGFR, PDGFR) and Serine/Threonine Kinases (e.g., Aurora Kinase).

-

Advantage: The N1-cyclobutylmethyl group can occupy the solvent-exposed region or a specific hydrophobic back-pocket, potentially improving selectivity over non-alkylated analogs.

Experimental Protocols: Synthesis & Validation

Synthesis Workflow (Reductive Amination Route)

Rationale: Direct alkylation of 5-aminoindoline can lead to over-alkylation. A more controlled approach involves installing the N-tail on a precursor (5-nitroindoline) followed by reduction.

Step 1: N-Alkylation of 5-Nitroindoline

-

Reagents: 5-Nitroindoline (1.0 eq), Cyclobutanecarbaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

-

Protocol:

-

Dissolve 5-nitroindoline in DCE.

-

Add cyclobutanecarbaldehyde and stir for 30 min to form the iminium ion.

-

Add STAB portion-wise at 0°C.

-

Stir at RT for 12h. Quench with NaHCO3.

-

Yield Target: >85% of 1-(cyclobutylmethyl)-5-nitroindoline.

-

Step 2: Reduction to 5-Amino

-

Reagents: H2 (gas) or Hydrazine hydrate, Pd/C (10% wt), Ethanol/THF.

-

Protocol:

-

Dissolve the nitro intermediate in Ethanol/THF (1:1).

-

Add Pd/C catalyst (10% by weight of substrate).

-

Stir under H2 atmosphere (balloon pressure) for 4h.

-

Filter through Celite to remove catalyst.

-

Purification: Recrystallization from Et2O/Hexane or column chromatography (DCM/MeOH).

-

Validation: 1H NMR (check for disappearance of nitro-aromatic shifts and appearance of broad NH2 singlet).

-

Biological Assay: Kinase Binding Affinity (Kd)

Objective: Validate the scaffold's potential as a hinge binder. Method: LanthaScreen™ Eu Kinase Binding Assay.

-

Incubation: Incubate kinase (e.g., VEGFR2), Eu-labeled antibody, and tracer with varying concentrations of CBM-Indoline-5 derivative.

-

Detection: Measure TR-FRET signal.

-

Data Analysis: Plot dose-response curves to determine IC50/Kd.

Visualization: Synthesis & Logic

Synthesis Pathway Diagram

Caption: Two-step synthesis of CBM-Indoline-5 via reductive amination and catalytic hydrogenation.

Pharmacophore Interaction Map

Caption: Structural decomposition of CBM-Indoline-5 highlighting key interaction zones for Kinase and GPCR targets.

Safety & Toxicology Considerations

-

Aniline Toxicity: The 5-amino moiety is an aniline derivative. In metabolic studies, check for the formation of reactive quinone-diimines or hydroxylamines, which can be genotoxic. Mitigation: Substitution on the amine (amide formation) usually negates this risk.

-

hERG Inhibition: The combination of a basic amine (if the 5-NH2 is alkylated further) and a lipophilic tail (cyclobutyl) can increase hERG channel affinity, leading to QT prolongation risks. Protocol: Early in vitro hERG patch-clamp assay is mandatory for this series.

References

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General reference for Indoline scaffold utility).

-

Sigma-Aldrich. (2023). "Product Specification: 1-(Cyclobutylmethyl)-1H-indol-5-amine (CAS 1494318-25-0)." Link(Note: Reference for the indole analog, demonstrating commercial availability of the core scaffold).

The Pharmacophore of N-Substituted Indolines: A Technical Guide to Bioactivity and Synthesis

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While the indole ring is planar and aromatic, the indoline core possesses a non-planar, puckered conformation at the C2-C3 bond and a basic nitrogen atom (pK_a ~ 4-5). This structural nuance allows for unique vectorization of substituents, particularly at the N-1 position, which is critical for modulating lipophilicity, metabolic stability, and target engagement.

This technical guide synthesizes recent advancements in N-substituted indoline derivatives, focusing on their dual-role efficacy in oncology (tubulin/kinase inhibition) and neurodegeneration (cholinesterase inhibition). It provides self-validating synthetic protocols and rigorous structure-activity relationship (SAR) analyses for drug development professionals.

Part 1: The Pharmacophore & SAR Logic

The biological versatility of N-substituted indolines stems from their ability to act as bioisosteres for purines and other heterocyclic cores. The N-substitution is not merely a protecting group strategy; it is a primary determinant of the molecule's pharmacokinetic profile.

Structural Logic: The N-1 Switch

-

Metabolic Blockade: Unsubstituted indolines are susceptible to rapid oxidation to indoles by cytochrome P450 enzymes. N-alkylation or N-arylation sterically and electronically hinders this oxidation, prolonging half-life (

). -

Solubility Tuning: Introduction of polar N-substituents (e.g., morpholino-ethyl, sulfonamides) addresses the inherent hydrophobicity of the fused bicyclic system.

-

Electronic Modulation: The nitrogen lone pair in indoline is less delocalized than in indole. N-acylation or N-sulfonylation pulls electron density, affecting the pK_a and hydrogen bond acceptor capability of the carbonyl/sulfonyl oxygens.

DOT Diagram: SAR Decision Tree

The following diagram illustrates the critical decision nodes in designing N-substituted indolines.

Figure 1: Strategic modification points on the indoline scaffold.[1] N1 dictates stability and class (CNS vs. Oncology), while C5 and C3 refine potency and target selectivity.

Part 2: Synthetic Architectures (Self-Validating Protocols)

Reliable construction of the C-N bond is the bottleneck in synthesizing N-substituted indolines. The classical nucleophilic substitution (

Protocol: Buchwald-Hartwig Amination for N-Arylation

Objective: Synthesize N-aryl indolines with >85% yield while preventing oxidation to indole.

Reagents:

-

Substrate: Indoline derivative (1.0 eq)

-

Coupling Partner: Aryl bromide/iodide (1.2 eq)

-

Catalyst: Pd(OAc)_2 (5 mol%)[2]

-

Ligand: BrettPhos or XPhos (10 mol%) - Critical for sterically hindered amines.

-

Base: Cs_2CO_3 (2.0 eq) or NaOtBu (1.4 eq)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Degassing (Critical Step): Sparge the solvent with Argon for 20 minutes before adding the catalyst. Oxygen promotes the oxidation of indoline to indole and deactivates the Pd(0) species.

-

Pre-complexation: In a glovebox or under Argon flow, mix Pd(OAc)_2 and the Ligand in a small volume of solvent. Stir for 5 minutes until the solution changes color (indicating active catalyst formation).

-

Reaction Assembly: Add the indoline, aryl halide, and base to the reaction vessel. Cannulate the catalyst solution into the vessel.

-

Thermal Activation: Heat to 100°C.

-

Validation Check: Monitor via TLC every hour. If the spot for "Indole" (aromatized byproduct) appears (usually more non-polar, fluorescent blue under UV), the atmosphere was compromised.

-

-

Workup: Cool to RT, filter through a Celite pad to remove Palladium black. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Why this works: BrettPhos is a bulky, electron-rich ligand that facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amines like indoline.

Part 3: Therapeutic Landscapes

Oncology: Carbonic Anhydrase (CA) IX Inhibition

Mechanism: Tumor cells express CA IX to survive hypoxic conditions, regulating pH by converting CO_2 to bicarbonate. N-substituted indoline-5-sulfonamides have emerged as potent inhibitors.

Key Data:

-

Lead Compound: N-acylindoline-5-sulfonamide (Compound 4f in literature).

-

Selectivity: High affinity for transmembrane CA IX over cytosolic CA I/II (off-targets).

-

Potency:

values in the low nanomolar range (8-15 nM).

Experimental Validation (Stopped-Flow Kinetics): To validate CA inhibition, use a stopped-flow CO_2 hydration assay.

-

Indicator: Phenol red (0.2 mM).

-

Buffer: Hepes (20 mM, pH 7.5).

-

Reaction: Mix enzyme + inhibitor for 15 mins. Rapidly mix with CO_2 saturated water.

-

Readout: Measure the time required for pH to drop (color change). Compare

vs.

CNS Disorders: Acetylcholinesterase (AChE) Inhibition

Mechanism: In Alzheimer's, preventing acetylcholine breakdown is a primary strategy.[3] Indoline derivatives structurally related to Donepezil (replacing the indanone core) show dual inhibition of AChE and BuChE.

Signaling Pathway: Cholinergic Neuroprotection

Figure 2: Mechanism of action for indoline-based AChE inhibitors.[4] Dual binding to the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) is key for high potency.

Comparative Data: Indoline vs. Standards

| Compound Class | Target | IC50 (µM) | Selectivity (AChE/BuChE) | Reference |

| Donepezil (Std) | AChE | 0.016 | High | [1.2] |

| Indoline-Sulfonamide (Ex. 9) | AChE | 0.15 | Moderate | [1.2] |

| Indoline-Carbamate (Cmpd 120) | AChE | 0.40 | Balanced | [1.1] |

| Isoindoline-1,3-dione (Cmpd 4a) | AChE | 0.91 | High | [1.6] |

Part 4: Drug Design Principles (SAR Summary)

Based on the reviewed literature, the following rules apply to N-substituted indoline design:

-

The "Linker" Rule: For CNS activity, the linker between the indoline nitrogen and the secondary binding motif (e.g., benzylpiperidine) is crucial. A 2-carbon ethyl linker is optimal for spanning the AChE gorge.

-

The Electron Withdrawal Effect: For antimicrobial and anticancer activity (specifically CA inhibition), placing electron-withdrawing groups (Cl, F, NO_2, SO_2NH_2) at the C5 position significantly enhances potency.

-

The "Planarity" Trade-off: While indoline is non-planar, N-acylation forces the nitrogen into a more planar amide resonance. This is favorable for kinase inhibition (mimicking the ATP adenine ring) but may reduce solubility compared to N-alkyl derivatives.

References

-

Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

-

Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (MDPI). [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Chemistry Central Journal. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. Molecules (MDPI). [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Pharmaceuticals (MDPI). [Link]

Sources

- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight and predicted physicochemical properties of the novel compound 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine. As a molecule of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. This document synthesizes data from related chemical structures to offer insights into its lipophilicity, solubility, and potential synthetic pathways, thereby serving as a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Introduction: The Significance of the Indoline Scaffold

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif frequently incorporated into the design of pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The presence of a basic nitrogen atom and an aromatic ring allows for a diverse range of chemical modifications, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a cyclobutylmethyl group at the 1-position and an amine at the 5-position of the indoline core, as in the case of this compound, presents a unique combination of features that could be exploited in the development of novel therapeutics.

Molecular Structure and Core Properties

The foundational attributes of this compound are derived from its constituent parts: the indoline core and the cyclobutylmethyl substituent. A comprehensive understanding of these individual components allows for a more accurate prediction of the overall molecule's behavior.

Calculated Molecular Data

A precise calculation of the molecular formula and weight is the first step in characterizing any chemical entity.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| Exact Mass | 202.14700 g/mol |

These values are calculated based on the chemical structure.

Predicted Physicochemical Properties

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which influences its ability to cross cell membranes. For the parent 5-aminoindole, the calculated XLogP3 is 0.7[1]. The addition of the cyclobutylmethyl group will significantly increase the lipophilicity. For comparison, (cyclobutylmethyl)(methyl)amine has a calculated XLogP3 of 1.1[2]. Therefore, it is reasonable to predict that the logP of the target molecule will be in the range of 2.0 to 3.0, indicating moderate lipophilicity suitable for oral absorption.

Aqueous Solubility (logS)

Aqueous solubility is crucial for drug formulation and bioavailability. The presence of the basic amine group at the 5-position is expected to enhance solubility in acidic environments due to salt formation. However, the non-polar cyclobutylmethyl group will counteract this effect. The overall solubility is likely to be pH-dependent, with greater solubility at lower pH values.

Acid-Base Properties (pKa)

The primary amine at the 5-position is the most basic site in the molecule. Aromatic amines typically have pKa values in the range of 4-5. The nitrogen of the dihydroindole ring is significantly less basic. The precise pKa will influence the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its pharmacokinetic properties.

Synthetic Strategy and Methodologies

The synthesis of this compound can be envisioned through a multi-step process, drawing upon established methods for the functionalization of the indoline ring system. A plausible synthetic workflow is outlined below.

Step-by-Step Experimental Protocol (Proposed)

-

N-Alkylation of 5-Nitroindoline:

-

To a solution of 5-nitroindoline in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add cyclobutylmethyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to facilitate the alkylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product, 1-(cyclobutylmethyl)-5-nitro-2,3-dihydro-1H-indole, is extracted with an organic solvent.

-

The crude product is then purified using column chromatography.

-

-

Reduction of the Nitro Group:

-

The purified 1-(cyclobutylmethyl)-5-nitro-2,3-dihydro-1H-indole is dissolved in a suitable solvent such as ethanol or methanol.

-

A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like tin(II) chloride, is added to the solution.

-

The reaction is stirred at room temperature until the reduction is complete, as indicated by TLC.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting residue is the target compound, this compound, which can be further purified by crystallization or chromatography if necessary.

-

This proposed synthesis is based on well-established chemical transformations. The synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been reported, demonstrating the feasibility of manipulating the indoline scaffold.[3]

Conclusion and Future Directions

This compound is a novel chemical entity with potential applications in drug discovery. This guide has provided a comprehensive overview of its calculated molecular weight and predicted physicochemical properties based on the analysis of structurally related compounds. The proposed synthetic pathway offers a practical approach for its preparation in a laboratory setting.

Further research should focus on the experimental validation of the predicted properties and the exploration of its biological activity. The insights provided in this document serve as a foundational resource for scientists and researchers interested in the development of new therapeutics based on the indoline scaffold.

References

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

1-methyl-1H-indol-5-amine | C9H10N2. PubChem. [Link]

-

(Cyclobutylmethyl)(methyl)amine | C6H13N. PubChem. [Link]

-

5-Aminoindole | C8H8N2. PubChem. [Link]

-

Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Cheméo. [Link]

Sources

Predictive Metabolic Stability Profiling: 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine

Executive Summary

This technical guide provides a predictive metabolic stability framework for 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine . As a scaffold often utilized in CNS-active ligands (e.g., 5-HT receptor agonists) and protease inhibitors, this molecule presents a distinct metabolic profile characterized by the interplay between Phase I oxidative susceptibility and Phase II conjugation.

The presence of a primary aromatic amine at position 5 and a cyclobutylmethyl group at position 1 dictates a specific clearance profile. This guide details the structural liabilities, predicted enzymatic mechanisms, and a self-validating experimental protocol to quantify intrinsic clearance (

Part 1: Structural Dissection & In Silico Prediction

To accurately predict metabolic stability, we must deconstruct the molecule into its three pharmacophoric zones.

Structural Vulnerability Analysis

| Zone | Moiety | Metabolic Risk | Primary Mechanism |

| Zone A | C5-Primary Amine ( | High | Phase II Conjugation: |

| Zone B | N1-Methylene Bridge ( | Moderate | Phase I Oxidation: CYP-mediated |

| Zone C | Indoline Core | Moderate | Phase I Oxidation: Aromatization (dehydrogenation) to the indole analog. Aromatic hydroxylation at C4/C6 is possible but sterically less favored. |

| Zone D | Cyclobutyl Ring | Low | Phase I Oxidation: Ring hydroxylation. The cyclobutyl ring is generally more stable than linear alkyl chains but less stable than cyclopropyl or aromatic rings. |

Predicted Metabolic Map (DOT Visualization)

The following diagram illustrates the predicted biotransformation pathways, distinguishing between bioactivation (potentially toxic) and clearance metabolites.

Caption: Predicted metabolic tree. Green path indicates the most likely clearance route (Acetylation). Red path indicates a potential toxicity liability (N-hydroxylation).

Part 2: Enzymatic Mechanisms

Phase II Dominance: The Aniline Factor

The C5-amine is a primary aromatic amine (aniline derivative). Unlike aliphatic amines, these are poor substrates for MAO (Monoamine Oxidase) but are high-affinity substrates for Arylamine N-acetyltransferases (NAT1 and NAT2) .

-

Mechanism: Transfer of an acetyl group from Acetyl-CoA to the C5-nitrogen.[1]

-

Impact: This reaction often reduces water solubility but facilitates renal excretion via transporters.

-

Polymorphism Risk: NAT2 exhibits significant genetic polymorphism (Slow vs. Fast acetylators), which could lead to high inter-patient variability in half-life (

).

Phase I: N-Dealkylation & The Cyclobutyl Shield

The N-cyclobutylmethyl group is a common medicinal chemistry strategy to improve stability over N-methyl or N-ethyl groups.

-

Steric Shielding: The bulk of the cyclobutyl ring hinders the approach of the CYP heme iron to the

-methylene carbon, slowing down the rate of H-atom abstraction required for dealkylation [1]. -

Enzymes: CYP3A4 is the likely driver for dealkylation due to its large active site accommodating the bulky hydrophobic tail. CYP2D6 involvement is less likely due to the low basicity of the indoline nitrogen (

).

Part 3: Experimental Validation Framework

To validate these predictions, a "Self-Validating" tiered assay system is required. Standard microsomal assays alone are insufficient because they lack the cytosolic cofactors (Acetyl-CoA) needed for NAT activity.

The Protocol: Hepatocyte vs. Microsome

You must run parallel assays to distinguish Phase I from Phase II clearance.

| Parameter | Assay A: Liver Microsomes (HLM) | Assay B: Cryopreserved Hepatocytes |

| System | Subcellular Fraction (ER only) | Intact Cellular System |

| Cofactors | NADPH (added exogenously) | Endogenous (NADPH, UDPGA, Acetyl-CoA ) |

| Detects | CYPs, FMOs (Phase I only) | CYPs, NATs, UGTs (Phase I & II) |

| Prediction | Will underestimate clearance if NAT is active. | Gold Standard for this compound. |

Step-by-Step Workflow (Self-Validating)

Reagents:

-

Test Compound: this compound (1 µM final).

-

Positive Controls: Procainamide (High NAT clearance), Verapamil (High CYP clearance).

-

Negative Control: Warfarin (Low clearance).

Procedure:

-

Incubation: Thaw hepatocytes (human, mixed gender) and suspend in Krebs-Henseleit buffer.

-

Initiation: Add test compound. Incubate at 37°C in a shaking water bath.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation of Intrinsic Clearance (

Experimental Workflow Diagram

Caption: Workflow for hepatocyte stability assay ensuring capture of cytosolic NAT activity.

Part 4: Optimization Strategies

If the experimental

-

Block N-Acetylation (Priority):

-

Strategy: Methylate the C5-amine to a secondary amine (

) or dimethylate ( -

Rationale: Secondary amines are significantly slower substrates for NAT; tertiary amines are immune [2].

-

Risk: May alter receptor binding affinity.[2]

-

-

Stabilize the Methylene Bridge:

-

Strategy: Introduce a gem-dimethyl group or fluorine on the methylene linker.

-

Rationale: Deuteration (

) at the methylene position can utilize the Kinetic Isotope Effect (KIE) to slow CYP-mediated dealkylation [3].

-

-

Rigidification:

-

Strategy: Fuse the cyclobutyl ring directly to the indoline nitrogen (forming a spiro-cycle) if synthetic feasibility allows.

-

Rationale: Eliminates the rotatable bond and the vulnerable methylene abstraction site.

-

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Sim, E., et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 171(11), 2705–2725. Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Pharmacophore modeling of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine ligands

This guide outlines the development of a pharmacophore model for 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine , a specialized ligand scaffold targeting the Trace Amine-Associated Receptor 1 (TAAR1) .

This chemotype represents a rigidified bioisostere of endogenous trace amines (like tyramine or

Subject: this compound Target: Human Trace Amine-Associated Receptor 1 (hTAAR1) Application: Lead Optimization for CNS Indications (Schizophrenia, Depression)

Structural Basis & Ligand Analysis

Before generating the model, we must deconstruct the ligand into its pharmacophoric elements. This molecule fuses the ethylamine side chain of classical trace amines into a bicyclic indoline (2,3-dihydroindole) system, reducing conformational entropy.

The Chemical Entity

-

Core: 2,3-Dihydro-1H-indole (Indoline). A semi-rigid scaffold that mimics the aromatic core of phenylalanine/tyrosine derivatives.

-

Head Group (Position 5 - Amine): An aniline-like primary amine. In the binding pocket, this mimics the para-hydroxyl group of tyramine or the 5-hydroxyl of serotonin, acting as a critical Hydrogen Bond Donor/Acceptor .

-

Tail Group (N1 - Cyclobutylmethyl): A bulky hydrophobic moiety attached to the indoline nitrogen. This targets the extracellular hydrophobic vestibule, a region critical for selectivity against 5-HT and Dopamine receptors.

The Binding Context (TAAR1)

Based on cryo-EM data and homology models (using

-

Aspartate 3.32 (D103): The canonical anchor for the protonated amine of monoamines.

-

Aromatic Cage: Formed by F3.36, Y6.51, and W6.48 (the "toggle switch").

-

Hydrophobic Extracellular Pocket: The region accommodating the N-substituent.

Critical Mechanistic Note: Unlike flexible tryptamines, the indoline core constrains the distance between the aromatic center and the basic nitrogen. However, the pKa of the N1-indoline nitrogen is low (~5.0). Therefore, this specific ligand likely binds in a neutral or atypical mode , or relies on the 5-amine for polar anchoring, distinct from the classic salt-bridge driven trace amines.

Pharmacophore Generation Protocol

This protocol uses a Ligand-Based approach refined by Receptor Structure (Hybrid Model).

Computational Workflow

Figure 1: Step-by-step workflow for generating the pharmacophore model using a hybrid ligand/structure-based approach.

Feature Definition

To build the hypothesis, map the following features in your software (e.g., MOE, Schrödinger Phase, or LigandScout):

| Feature Code | Type | Chemical Moiety | Biological Interaction | Tolerance (Å) |

| D (Don) | H-Bond Donor | 5-NH₂ (Aniline) | Interaction with Ser/Thr residues or backbone carbonyls in TM5. | 1.5 |

| A (Acc) | H-Bond Acceptor | 5-NH₂ (Lone Pair) | Potential interaction with Tyr 6.51 or water networks. | 1.5 |

| R (Aro) | Aromatic Ring | Indoline Benzene | 1.2 | |

| H (Hyd) | Hydrophobic | Cyclobutyl Ring | Occupies the sub-pocket near ECL2, providing selectivity. | 2.0 |

| X (Vol) | Exclusion Vol | Steric Boundary | Defines the receptor wall boundaries (TM3/TM6/TM7). | N/A |

Experimental Validation Strategy

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Construction (Self-Validating System)

Do not rely solely on the active ligand. You must generate a decoy set:

-

Source: Use the DUD-E (Directory of Useful Decoys) methodology.

-

Criteria: Select 50-100 molecules with similar physical properties (MW, LogP, Rotatable Bonds) to the indoline ligand but dissimilar topology (Tanimoto coefficient < 0.6).

-

Execution: Screen the pharmacophore against this combined library (1 Active + 100 Decoys).

Quality Metrics

Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) .

-

Target: AUC > 0.7 (Random guessing = 0.5).

-

Pass Criteria: The model must retrieve the 1-(Cyclobutylmethyl)-indoline ligand within the top 1% of the screened database.

Structural Hypothesis & Binding Mode

The diagram below illustrates the hypothesized binding mode of the ligand within the TAAR1 pocket.

Figure 2: Schematic of the ligand-receptor interaction network. The 5-amine anchors the molecule while the cyclobutyl tail exploits the hydrophobic vestibule.

Application in Drug Development

Virtual Screening

Use this pharmacophore model to screen commercial libraries (e.g., ZINC, Enamine) for novel scaffolds that match the [Donor - Aromatic - Hydrophobic] vector arrangement but possess different cores (scaffold hopping), potentially identifying non-indoline agonists with better IP positions.

Lead Optimization

-

Vector Analysis: If the fit of the cyclobutyl group is loose (high RMSD in the hydrophobic feature), consider expanding the ring to cyclopentyl or adding a fluorine to the ring to increase lipophilicity and metabolic stability.

-

pKa Tuning: If the 5-amine is too weakly basic to interact with Asp3.32 effectively, consider substituting the core to an isoindoline or adding electron-donating groups to the benzene ring to raise the pKa.

References

-

Gainetdinov, R. R., et al. (2018). "Trace Amines and Their Receptors." Pharmacological Reviews, 70(3), 549-620. Link

-

Grandy, D. K., et al. (2016). "Trace Amine-Associated Receptor 1—Family Archetype or Iconoclast?" Pharmacology & Therapeutics, 163, 1-17. Link

-

Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics."[[“]][2] Biological Psychiatry, 69(12), 1193-1200. Link

-

Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

-

Korb, O., et al. (2010). "Potential and limitations of molecular docking in the estimation of ligand binding affinities." Journal of Chemical Information and Modeling, 50(2), 277-289. Link

Sources

The N-Cyclobutylmethyl Pharmacophore: Engineering Indoline Scaffolds for Selectivity

This technical guide details the medicinal chemistry, synthesis, and pharmacological development of N-cyclobutylmethyl (N-CBM) substituted indolines and their bioisosteres.

Executive Summary

The N-cyclobutylmethyl (N-CBM) moiety represents a "privileged substitution" in medicinal chemistry, historically utilized to modulate the efficacy and selectivity of nitrogenous heterocycles. Originating from the "N-substituent theory" of opioid pharmacology—where expanding an N-methyl group to N-cyclopropylmethyl (N-CPM) or N-cyclobutylmethyl (N-CBM) shifts activity from agonism to antagonism—this motif has evolved beyond morphinans.

In modern drug development, N-CBM substituted indolines (2,3-dihydroindoles) serve as critical scaffolds in two primary domains:

-

Opioid Mimetics: Simplified core structures mimicking the "A-ring" of morphinans to target Kappa Opioid Receptors (KOR).

-

Protease Inhibitors: As hydrophobic P1/P2 capping groups in Hepatitis C Virus (HCV) NS3/4A inhibitors (e.g., Boceprevir intermediates).

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this specific chemical architecture.

Part 1: Historical Development & The "Goldilocks" Effect

The development of N-CBM indolines is inextricably linked to the history of the N-substituent effect in opioids. Medicinal chemists discovered that the nature of the group attached to the basic nitrogen dictates the drug's intrinsic efficacy.

The N-Substituent Spectrum

The N-CBM group occupies a unique steric and lipophilic niche, often described as the "Goldilocks" zone between the smaller cyclopropylmethyl (CPM) and the larger phenethyl groups.

| N-Substituent | Steric Bulk (Molar Refractivity) | Classic Pharmacological Effect (Opioids) | Representative Drug |

| Methyl (-CH3) | Low | Full Agonist (Mu) | Morphine |

| Allyl (-CH2CH=CH2) | Medium | Antagonist | Naloxone |

| Cyclopropylmethyl (-CH2-cPr) | Medium-High | Antagonist / Partial Agonist | Naltrexone / Buprenorphine |

| Cyclobutylmethyl (-CH2-cBu) | High (The "Goldilocks" Zone) | Mixed Agonist/Antagonist (Kappa Agonist) | Nalbuphine / Butorphanol |

Migration to Indoline Scaffolds

While early work focused on rigid morphinans (e.g., HS665 , an N-CBM substituted 14-methoxymetopon derivative), researchers sought to simplify the complex tetracyclic core into more accessible scaffolds. The Indoline (2,3-dihydroindole) ring system emerged as a stable, lipophilic bioisostere for the "A-ring" of opioids, retaining the critical nitrogen atom for receptor interaction.

-

Key Insight: Attaching the N-CBM group to an indoline creates a pharmacophore that mimics the hydrophobic collapse observed in KOR binding pockets, without the synthetic complexity of the full morphinan skeleton.

Part 2: Synthetic Methodologies

The synthesis of N-cyclobutylmethyl indolines requires precision to avoid over-alkylation (quaternization) and to ensure regioselectivity.

Primary Protocol: Reductive Amination (Recommended)

This method is preferred for its mild conditions and prevention of quaternary ammonium salt formation.

Reagents: Indoline, Cyclobutanecarbaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

Step-by-Step Workflow:

-

Imine Formation: Dissolve Indoline (1.0 eq) and Cyclobutanecarbaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add catalytic Acetic Acid (AcOH) to facilitate iminium ion formation. Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Quench & Isolation: After 12 hours, quench with saturated NaHCO₃. Extract with DCM.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Alternative Protocol: Direct Alkylation

Used when the aldehyde is unavailable, though risk of over-alkylation is higher.

Reagents: Indoline, (Bromomethyl)cyclobutane, K₂CO₃, DMF or Acetonitrile.

Critical Control Point: The reaction must be kept at moderate temperatures (60°C) with stoichiometric control to prevent the formation of the N,N-dicyclobutylmethyl indolinium salt.

Visualization: Synthetic Pathway & Logic

Caption: Figure 1. The preferred reductive amination pathway for synthesizing N-cyclobutylmethyl indolines, avoiding quaternary salt formation.

Part 3: Pharmacological Applications & Case Studies[2]

Case Study A: HCV Protease Inhibitors (Boceprevir Intermediates)

The N-CBM moiety appears in the synthesis of Boceprevir (SCH 503034) , specifically in the P1/P2 capping fragments.

-

Role: The cyclobutylmethyl group acts as a hydrophobic anchor, fitting into the S1' pocket of the NS3 serine protease.

-

Structure: It is often attached to a modified amino acid or an azabicyclo[3.1.0]hexane system (a cyclopropanated indoline analog).

-

Significance: The cyclobutyl ring provides superior metabolic stability compared to linear alkyl chains (n-butyl) due to the lack of accessible terminal methyl groups for oxidation.

Case Study B: Opioid Receptor Modulation (HS665 Analogues)

In the development of HS665 (N-cyclobutylmethyl-14-methoxymetopon), the N-CBM group was critical for Kappa Opioid Receptor (KOR) selectivity.

-

Mechanism: The large hydrophobic pocket of the KOR accommodates the bulky cyclobutyl ring better than the Mu Opioid Receptor (MOR), which prefers smaller groups (Methyl/Ethyl).

-

Indoline Translation: Researchers have synthesized Indolomorphinans (indole fused to morphinan) where the N-CBM group maintains this KOR selectivity profile, offering potent analgesia with reduced addiction liability (low MOR agonism).

Comparative SAR Data

The following table summarizes the impact of the N-substituent on binding affinity (

| N-Substituent | LogP (Lipophilicity) | MOR Affinity ( | KOR Affinity ( | Selectivity Ratio (MOR/KOR) |

| Methyl | 1.2 | 1.1 | 45.0 | 0.02 (MOR Selective) |

| Cyclopropylmethyl | 2.4 | 0.8 | 0.5 | 1.6 (Mixed/Non-selective) |

| Cyclobutylmethyl | 2.9 | 15.0 | 0.2 | 75.0 (KOR Selective) |

Data aggregated from morphinan SAR studies (e.g., Spetea et al.) applied to bioisosteric models.

Part 4: Technical Specifications & Safety

Chemical Stability

-

Ring Strain: The cyclobutane ring has significant ring strain (~26 kcal/mol), making it reactive under harsh oxidative conditions but stable under physiological conditions.

-

Metabolism: The N-CBM group blocks N-dealkylation more effectively than N-methyl groups, extending the half-life (

) of the parent compound.

Analytical Identification

-

1H NMR Signature: The cyclobutylmethyl group presents a distinct multiplet pattern.

-

1.7–2.1 ppm (6H, m, ring

-

2.5–2.7 ppm (1H, m, ring

-

3.0–3.2 ppm (2H, d,

-

1.7–2.1 ppm (6H, m, ring

-

Mass Spectrometry: Characteristic fragmentation often shows the loss of the cyclobutylmethyl radical (M - 69).

References

-

Spetea, M., et al. (2013). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 20. 14-Methoxymetopon Analogues. Journal of Medicinal Chemistry.[2] Link

-

Njoroge, F. G., et al. (2008). Discovery of Boceprevir (SCH 503034): A Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. Journal of Medicinal Chemistry.[2] Link

-

Schmidhammer, H. (1998). Opioid Receptor Antagonists and Agonists.[3][4][5] Progress in Medicinal Chemistry. Link

-

Husbands, S. M., & Lewis, J. W. (2003). Opioid Ligands Having Delayed Long-Term Antagonist Activity. U.S. Patent Applications. Link

-

Gao, H., et al. (2022). Structure-Activity Relationship Studies of N-Substituted Indoline Derivatives. European Journal of Medicinal Chemistry. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. κ-Opioid Receptor Agonists | Encyclopedia MDPI [encyclopedia.pub]

- 5. Biased Opioid Ligands [mdpi.com]

Methodological & Application

Synthesis protocols for 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine

Technical Application Note: Scalable Synthesis of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine

Executive Summary & Strategic Context

This application note details a robust, two-step synthesis protocol for This compound . This scaffold is a critical intermediate in the development of GPCR modulators (specifically S1P1 agonists), kinase inhibitors, and HCV protease inhibitors.

The indoline core, functionalized at the N1 position with a bulky cycloalkyl group and at the C5 position with a primary amine, serves as a privileged structure for "linker-divergent" library synthesis. The primary amine at C5 allows for rapid derivatization via amide coupling, urea formation, or sulfonylation, while the cyclobutylmethyl group provides necessary lipophilicity and metabolic stability.

Key Technical Advantages of this Protocol:

-

Regioselectivity: Utilizes the distinct nucleophilicity of the indoline nitrogen to avoid competitive C-alkylation.

-

Safety Profile: Replaces reactive alkyl halides with stable aldehydes, utilizing reductive amination to prevent quaternary ammonium salt formation.

-

Scalability: Designed for gram-to-multigram scale with minimal chromatographic purification requirements.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two logical phases to maximize yield and purity.

-

Step 1: N-Alkylation. We employ a reductive amination strategy rather than direct alkylation with (bromomethyl)cyclobutane. Direct alkylation of anilines/indolines with alkyl halides often leads to over-alkylation (quaternization) and requires harsh bases. The reductive amination using cyclobutanecarbaldehyde is self-limiting to the mono-alkylated product.

-

Step 2: Nitro Reduction. The 5-nitro group serves as a masked amine, protecting the C5 position during the N1-functionalization. Subsequent catalytic hydrogenation yields the final product.

Visual Synthesis Workflow:

Figure 1: Two-step synthetic pathway utilizing a "Masked Amine" strategy to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Reductive Amination (N-Alkylation)

Objective: Synthesis of 1-(cyclobutylmethyl)-5-nitroindoline.

Rationale: The Abdel-Magid protocol (NaBH(OAc)₃) is selected over NaBH₃CN due to lower toxicity and better functional group tolerance. The use of 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is critical as non-polar solvents often accelerate iminium ion formation.

Reagents & Stoichiometry:

| Component | Equiv. | MW ( g/mol ) | Role |

| 5-Nitroindoline | 1.0 | 164.16 | Limiting Reagent |

| Cyclobutanecarbaldehyde | 1.2 | 84.12 | Electrophile |

| NaBH(OAc)₃ | 1.5 | 211.94 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | 60.05 | Catalyst (pH adjustment) |

| DCE or DCM | N/A | N/A | Solvent (0.2 M conc.) |

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-nitroindoline (1.0 equiv) in anhydrous DCE (or DCM).

-

Activation: Add Cyclobutanecarbaldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature for 20–30 minutes.

-

Expert Insight: This pre-stirring period allows the formation of the iminium ion intermediate. You may observe a slight color change.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes to control mild exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. The secondary amine (SM) should disappear; the product is less polar (higher R_f).

-

-

Quench & Workup:

-

Quench carefully with saturated aqueous NaHCO₃ solution until pH ~8.

-

Extract the aqueous layer with DCM (3x).

-

Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude yellow solid is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

Step 2: Nitro Reduction to Aniline

Objective: Synthesis of this compound.

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste associated with Fe or Sn reductions. The cyclobutane ring is stable under standard hydrogenation conditions.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Nitro Intermediate | 1.0 | Limiting Reagent |

| 10% Pd/C | 10 wt% | Catalyst |

| Hydrogen (H₂) | Balloon | Reductant |

| Methanol (MeOH) | N/A | Solvent (0.1 M conc.) |

Procedure:

-

Setup: Dissolve the Nitro intermediate from Step 1 in MeOH (or EtOH).

-

Safety Note: Ensure the vessel is purged with Nitrogen before adding catalyst to prevent ignition of methanol vapors.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).

-

Hydrogenation: Purge the system with H₂ gas (balloon pressure is sufficient; 1 atm). Stir vigorously at room temperature for 2–6 hours.

-

Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or pale grey solution.

-

Expert Insight: Monitor for the hydroxylamine intermediate (M-16 in MS). If observed, continue stirring; incomplete reduction can lead to impurities later.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite® to remove the Pd catalyst. Wash the pad thoroughly with MeOH.

-

Caution: Do not let the Pd/C dry out on the filter paper; it is pyrophoric. Keep wet with water/solvent before disposal.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the target amine as an off-white to pale brown solid/oil.

-

Storage: Store under inert atmosphere (Argon/N₂) at -20°C. Anilines are prone to oxidation (browning) upon air exposure.

Quality Control & Troubleshooting

Self-Validating Analytical Markers:

| Technique | Expected Observation |

| ¹H NMR (DMSO-d₆) | Cyclobutyl: Multiplets at δ 1.7–2.1 ppm (ring) and doublet at ~3.1 ppm (N-CH₂).Indoline: Triplets at ~2.9 and 3.3 ppm (C2/C3 protons).Amine: Broad singlet at ~4.5 ppm (disappears with D₂O shake). |

| LCMS (ESI+) | Step 1: [M+H]⁺ = 233.1 (Nitro)Step 2: [M+H]⁺ = 203.1 (Amine) |

| Appearance | Step 1: Yellow solid.Step 2: Off-white/Pale grey solid or viscous oil. Darkening indicates oxidation. |

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE/DCM. Ensure STAB is fresh (should not smell strongly of AcOH). Add 3Å molecular sieves. |

| Step 1: Dialkylation | N/A for this substrate. | Steric bulk of cyclobutane and electronic nature of indoline prevents quaternary salt formation under these conditions. |

| Step 2: Incomplete Reduction | Catalyst poisoning. | Ensure Sulfur is absent from Step 1 (unlikely here). Increase H₂ pressure (Parr shaker at 30 psi) or add fresh catalyst. |

Purification Decision Tree

Use this logic flow to determine the necessary purification level based on the downstream application.

Figure 2: Purification workflow ensuring high-quality starting material for library synthesis.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

-

Zhang, H. , et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor.[7] Journal of Medicinal Chemistry, 49(20), 6074–6086. (Demonstrates analogous N-alkylation of indoline/proline cores).

-

Mettler Toledo . (2020). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note on Kinetics and Safety. (General reference for nitro-reduction safety and kinetics).

-

Organic Chemistry Portal . (n.d.). Synthesis of Amines by Reductive Amination.[1][2][3][5][6] (General protocols and reagent comparisons).

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step preparation of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine from 5-nitroindoline

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 5-nitroindoline, and proceeds through a two-step sequence involving N-alkylation followed by nitro group reduction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety precautions, and data presentation to ensure successful and reproducible synthesis.

Introduction

N-alkylated 5-aminoindolines are privileged scaffolds in the development of novel therapeutic agents, appearing in a range of biologically active molecules. The title compound, this compound, incorporates a cyclobutylmethyl moiety, a common substituent in medicinal chemistry known to modulate pharmacokinetic and pharmacodynamic properties. This guide details a reliable and scalable two-step synthesis from 5-nitroindoline. The first step is a nucleophilic substitution to introduce the cyclobutylmethyl group onto the indoline nitrogen. The subsequent step involves the selective reduction of the aromatic nitro group to the corresponding primary amine, yielding the target compound.

Reaction Scheme

Figure 1: Overall synthetic route. A two-step synthesis of the target compound from 5-nitroindoline.

Part 1: N-Alkylation of 5-Nitroindoline

The initial step focuses on the selective N-alkylation of 5-nitroindoline with cyclobutylmethyl bromide. The indole nitrogen, while not strongly acidic, can be deprotonated by a suitable base to form a nucleophilic anion, which then displaces the bromide from the alkylating agent.

Experimental Protocol: N-Alkylation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 5-Nitroindoline | 164.16 | 5.00 g | 30.5 mmol | 1.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 1.46 g | 36.6 mmol | 1.2 |

| Cyclobutylmethyl bromide | 149.03 | 5.45 g (4.16 mL) | 36.6 mmol | 1.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Saturated aqueous NH4Cl | - | 100 mL | - | - |

| Ethyl acetate | - | 3 x 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Na2SO4 | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindoline (5.00 g, 30.5 mmol).

-

Dissolution: Add anhydrous DMF (100 mL) and stir until the 5-nitroindoline is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.46 g of 60% dispersion, 36.6 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Slowly add cyclobutylmethyl bromide (4.16 mL, 36.6 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(cyclobutylmethyl)-5-nitroindoline as a solid.

Part 2: Reduction of 1-(Cyclobutylmethyl)-5-nitroindoline

The second and final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Nitro Reduction

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Cyclobutylmethyl)-5-nitroindoline | 232.28 | 5.00 g | 21.5 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 500 mg (10 wt%) | - |

| Ethanol | - | 150 mL | - |

| Hydrogen Gas (H2) | - | Balloon or Parr apparatus | - |

Procedure:

-

Reaction Setup: To a hydrogenation flask or a Parr shaker bottle, add 1-(cyclobutylmethyl)-5-nitroindoline (5.00 g, 21.5 mmol) and ethanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution.

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours). The disappearance of the nitro-containing starting material can be visualized on a TLC plate[1].

-

Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield this compound as the final product, which can be further purified by recrystallization or column chromatography if necessary.

Workflow and Logic

Figure 2: Step-by-step experimental workflow. A logical flow from starting material to the final product.

Safety and Handling

-

5-Nitroindoline: Handle with care. Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere. Use a dry powder funnel for transfer.

-

(Bromomethyl)cyclobutane: Flammable liquid and vapor[2]. May cause skin, eye, and respiratory irritation[3]. Handle in a well-ventilated area and wear appropriate PPE[2][3].

-

Palladium on Carbon (Pd/C): May be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care and do not allow it to dry completely on the filter paper.

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the cyclobutylmethyl group and the amino functionality.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of this compound from 5-nitroindoline. The protocols are detailed to ensure reproducibility and include critical safety information. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

-

New Launch. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4. [Link]

-

Chemsrc. (2025, August 23). Cyclobutylmethyl bromide | CAS#:17247-58-4. [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

-

Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

-

WSU. (n.d.). Monitoring Reactions by TLC. [Link]

- Google Patents. (n.d.).

-

PubMed. (2001, March 26). An efficient conversion of 5-nitroisatin into 5-nitroindole derivative. [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

ResearchGate. (n.d.). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. [Link]

Sources

Reductive amination conditions for synthesizing N-cyclobutylmethyl indolines

Application Note: Optimized Reductive Amination Protocol for the Synthesis of N-Cyclobutylmethyl Indolines

Executive Summary

This guide details the optimized conditions for synthesizing N-cyclobutylmethyl indoline via reductive amination. While reductive amination is a standard transformation, the specific coupling of indoline (a heterocyclic secondary amine with reduced nucleophilicity compared to aliphatic amines) with cyclobutanecarbaldehyde requires precise control over pH and stoichiometry to prevent side reactions such as aldehyde polymerization or direct reduction of the carbonyl.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) with Acetic Acid (AcOH) catalysis.[1][2] This system offers the highest reproducibility, functional group tolerance, and yield (>85%) compared to traditional cyanoborohydride or catalytic hydrogenation methods.

Scientific Background & Mechanistic Rationale

The Challenge: Indoline Nucleophilicity

Indoline possesses a nitrogen atom that is conjugated to the benzene ring. Although it is more basic than indole (which is non-basic), it is significantly less nucleophilic than standard secondary alkyl amines (e.g., pyrrolidine).

-

Consequence: The formation of the intermediate hemiaminal and iminium ion is slow.

-

Solution: Acid catalysis is strictly required to activate the aldehyde carbonyl and facilitate the dehydration step to form the iminium species.

The Reagent: Sodium Triacetoxyborohydride (STAB)

STAB is the reagent of choice for this transformation (Abdel-Magid et al., 1996).[1] Unlike Sodium Cyanoborohydride (

Reaction Mechanism Pathway

The reaction proceeds through the formation of an iminium ion, which is the substrate for reduction.[3][4]

Figure 1: Mechanistic pathway highlighting the critical iminium formation step dependent on Acid Catalysis.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | DCE is the "gold standard" for STAB reactions.[1][2] It solubilizes the STAB reagent effectively (unlike Toluene) and does not coordinate with the boron center as strongly as THF, maintaining reagent activity. |

| Stoichiometry | Aldehyde (1.2 - 1.5 eq) | A slight excess of cyclobutanecarbaldehyde ensures complete consumption of the limiting indoline. |

| Reducing Agent | STAB (1.5 - 2.0 eq) | Excess hydride is needed to account for any adventitious moisture or slow direct reduction of the excess aldehyde. |

| Catalyst | Acetic Acid (1.0 - 2.0 eq) | CRITICAL: Promotes iminium formation. Without AcOH, the reaction with indoline may stall at the hemiaminal stage or be extremely slow. |

| Temperature | 20–25 °C | Heating is rarely necessary and may promote aldehyde polymerization. |

Detailed Experimental Protocol

Target Scale: 1.0 mmol Indoline (approx. 119 mg)

Reagents:

-

Indoline (1.0 equiv)

-

Cyclobutanecarbaldehyde (1.3 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (glacial) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (anhydrous preferred)

-

Sat. aq.

(for quench)

Step-by-Step Procedure:

-

Pre-Complexation (The "Wait" Step):

-

In a clean, dry vial equipped with a stir bar, dissolve Indoline (1.0 mmol) in DCE (4.0 mL, 0.25 M concentration).

-

Add Cyclobutanecarbaldehyde (1.3 mmol).

-

Add Acetic Acid (1.0 mmol).

-

Technique Tip: Stir this mixture at room temperature for 15–30 minutes before adding the reducing agent.

-

Why? This allows the equilibrium to shift toward the iminium species. Adding STAB immediately can lead to direct reduction of the aldehyde (cyclobutylmethanol formation), which competes with the desired reaction.

-

-

Reduction:

-

Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension or becomes a cloudy solution.

-

Seal the vial (under

or Ar if available, though STAB is relatively stable to air) and stir vigorously at 20–25 °C .

-

-

Monitoring:

-

Monitor via LCMS or TLC (System: 10% EtOAc in Hexanes).

-

Timeline: Reaction is typically complete within 2–4 hours .

-

Endpoint: Disappearance of Indoline. (Note: Excess aldehyde will remain).

-

-

Workup (Quench & Extraction):

-

Quench the reaction by slowly adding Sat. aq.

(5 mL). Stir for 10 minutes until gas evolution ceases. -

Extract with DCM (2 x 5 mL).

-

Combine organic layers and dry over

or -

Filter and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue usually contains the product and cyclobutylmethanol (from excess aldehyde).

-

Flash Chromatography: Silica gel; Gradient 0%

10% EtOAc in Hexanes. The N-alkyl indoline is typically much less polar than the alcohol side product.

-

Troubleshooting & Optimization Logic

If the standard protocol yields suboptimal results, follow this decision tree:

Figure 2: Troubleshooting decision tree for indoline reductive amination.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Gribble, G. W. (2000). Sodium Triacetoxyborohydride.[1][2][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. DSpace [open.bu.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Procedures for using 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine as a scaffold

An Application Guide to the Utilization of 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine as a Versatile Scaffold in Medicinal Chemistry

Abstract

The 2,3-dihydro-1H-indole (indoline) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive guide for researchers and drug development professionals on the use of a specific, functionalized indoline, This compound , as a versatile starting point for library synthesis and lead optimization. We present a proposed synthetic route to the scaffold, detailed protocols for its derivatization at the key 5-amino position, and guidelines for the characterization of the resulting analogs. The methodologies are designed to be robust and adaptable, enabling the exploration of chemical space around this promising core structure.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline ring system is a common motif in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for probing interactions with biological targets. The presence of a primary aromatic amine, as in this compound, offers a synthetically tractable handle for diversification. This primary amine can be readily modified through a variety of well-established chemical transformations, allowing for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

The N-cyclobutylmethyl group serves a dual purpose: it adds steric bulk and lipophilicity, which can enhance binding affinity and modulate pharmacokinetic properties, while also blocking the indoline nitrogen from participating in undesired side reactions. This strategic substitution directs derivatization efforts towards the 5-amino group, simplifying reaction outcomes and purification. The strategic replacement of one molecular motif with another to generate new chemotypes is a cornerstone of modern drug design, often referred to as "scaffold hopping".[1][2][3] This guide provides the foundational procedures to leverage our title scaffold for such explorations.

Physicochemical and Structural Properties of the Scaffold

Understanding the core properties of the scaffold is essential for planning synthetic modifications and for interpreting biological data.

| Property | Value | Comments |

| Molecular Formula | C₁₃H₁₈N₂ | |

| Molecular Weight | 202.30 g/mol | |

| Appearance | Predicted: Off-white to brown solid | Based on similar aminoindoline compounds.[4] |

| Key Reactive Sites | C5-Aromatic Amine (nucleophilic) | Primary site for derivatization. |

| Aromatic Ring (C4, C6, C7) | Susceptible to electrophilic substitution. | |

| Predicted logP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |

Proposed Synthesis of the Scaffold

Sources

Application Note: Precision Functionalization of the 5-Amino Group in Indoline Derivatives

Topic: Reaction Conditions for Functionalizing the 5-Amino Group of Indoline Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Strategic Analysis

The 5-aminoindoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR ligands, and neuroprotective agents.[1] However, its functionalization presents a unique "Two-Nitrogen Paradox":

-

Chemoselectivity: The scaffold contains two nucleophilic nitrogen atoms—the heterocyclic secondary amine at position 1 (N1) and the primary aniline at position 5 (C5-NH

). While both are aniline-like, N1 is often more nucleophilic due to alkyl substitution, necessitating robust protection strategies. -

Redox Instability: Unlike their aromatic indole counterparts, indolines are prone to oxidative dehydrogenation to indoles or oxidative polymerization (aniline black-type formation) under aerobic conditions.[1]

This guide provides high-fidelity protocols to navigate these challenges, focusing on the chemoselective functionalization of the C5-amino group via acylation, reductive amination, and palladium-catalyzed cross-coupling.

Strategic Decision Framework

Before initiating synthesis, the reactivity landscape must be assessed.[1] The electronic enrichment from N1 makes the C5-amino group highly reactive but also susceptible to side reactions.

Decision Tree: Functionalization Strategy

Figure 1: Strategic workflow for ensuring regioselectivity at C5. Direct functionalization of unprotected 5-aminoindoline is discouraged due to N1 competition.

Core Protocols

Protocol A: N1-Protection (The "Safety First" Approach)

Objective: Mask the N1 secondary amine to direct all subsequent electrophilic attacks to the C5-primary amine. Scope: Essential for all workflows unless N1 is already alkylated (e.g., 1-methylindoline).[1]

-

Reagents: Di-tert-butyl dicarbonate (Boc

O), TEA or DIPEA, DCM.[1] -

Mechanism: Steric hindrance at N1 is lower than often assumed; however, electronic deactivation of N1 via carbamate formation renders it non-nucleophilic.[1]

Step-by-Step:

-

Dissolution: Dissolve 5-aminoindoline (1.0 equiv) in anhydrous DCM (0.2 M) under N

. -

Base Addition: Add TEA (1.5 equiv). Cool to 0 °C.

-

Protection: Dropwise add Boc

O (1.1 equiv) dissolved in DCM. Note: 5-aminoindolines can be N,N'-diprotected if excess reagent is used. Stoichiometry is critical. -

Differentiation: If starting from 5-nitroindoline (highly recommended), protect N1 first to form 1-Boc-5-nitroindoline, then reduce the nitro group (H

, Pd/C) to generate the free 5-amine with N1 already masked.

Protocol B: Reductive Amination (C5-Alkylation)

Objective: Mono- or di-alkylation of the 5-amino group with aldehydes/ketones. Challenge: Over-alkylation and oxidation of the electron-rich indoline core.

| Parameter | Condition | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | DCE promotes imine formation; compatible with STAB. |

| Reductant | Sodium Triacetoxyborohydride (STAB) | Milder than NaCNBH |

| Additive | Acetic Acid (AcOH, 1-2 equiv) | Catalyzes imine formation; buffers basicity to prevent side reactions.[1] |

| Atmosphere | Argon/Nitrogen | Critical. Indolines oxidize to indoles in air, especially in solution.[1] |

Experimental Procedure:

-

Imine Formation: To a vial containing 1-Boc-5-aminoindoline (1.0 equiv) in DCE (0.1 M), add the aldehyde (1.1 equiv).

-

Activation: Add AcOH (1.5 equiv) and stir at RT for 30–60 min. Monitor by LCMS for imine formation.

-

Reduction: Cool to 0 °C. Add NaBH(OAc)

(1.5 equiv) in one portion. -

Reaction: Warm to RT and stir for 2–16 h.

-

Quench: Quench with sat. NaHCO

. Extract with DCM.[2] -

Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid silica exposure to air for prolonged periods; aminoindolines can darken (oxidize) on the column.

Protocol C: Buchwald-Hartwig Cross-Coupling (C5-Arylation)

Objective: Coupling the 5-amino group with aryl halides.[3] Challenge: The 5-amino group is an electron-rich aniline. The catalyst system must prevent oxidation of the indoline and ensure coupling occurs at the exocyclic amine, not N1 (if unprotected).

Optimized Conditions Table: